BenchChemオンラインストアへようこそ!

1-Butylpiperidin-3-amine

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

1-Butylpiperidin-3-amine (C₉H₂₀N₂; MW 156.27 g/mol) is a chiral, bifunctional secondary-tertiary diamine featuring a piperidine ring N-alkylated with an n-butyl chain and bearing a primary amine at the 3-position. This substitution pattern places the amine directly on the heterocycle, distinguishing it from regioisomers (e.g., 4-amino derivatives) and chain-extended analogs where the amine is remote from the piperidine core.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 1250656-20-2
Cat. No. B3093877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butylpiperidin-3-amine
CAS1250656-20-2
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCCCCN1CCCC(C1)N
InChIInChI=1S/C9H20N2/c1-2-3-6-11-7-4-5-9(10)8-11/h9H,2-8,10H2,1H3
InChIKeyUMCIOSORCRSDRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butylpiperidin-3-amine (CAS 1250656-20-2) Procurement Baseline: A 3-Amino-N-alkylpiperidine Building Block


1-Butylpiperidin-3-amine (C₉H₂₀N₂; MW 156.27 g/mol) is a chiral, bifunctional secondary-tertiary diamine featuring a piperidine ring N-alkylated with an n-butyl chain and bearing a primary amine at the 3-position . This substitution pattern places the amine directly on the heterocycle, distinguishing it from regioisomers (e.g., 4-amino derivatives) and chain-extended analogs where the amine is remote from the piperidine core. The compound's primary commercial availability is as a racemic mixture at purities ≥98% (Leyan, specification 2230139) . Its structural features—an unhindered primary amine handle for derivatization and a flexible n-alkyl group that modulates lipophilicity—make it a candidate building block for medicinal chemistry libraries, particularly in programs targeting CNS-penetrant or σ-receptor-directed chemotypes.

Why 1-Butylpiperidin-3-amine Cannot Be Casually Swapped with Other N-Alkyl- or Regioisomeric Piperidine Amines


The position of the primary amine on the piperidine scaffold (3- vs. 4-position) fundamentally alters electronic character, steric environment, and the geometry of downstream derivatives [1]. In N-alkyl-3-aminopiperidine class compounds, the amine at the 3-position is a stereogenic center that, when elaborated into amides, ureas, or sulfonamides, projects substituents into distinctly different trajectories than a 4-amino regioisomer. This affects target binding [2]. Furthermore, the n-butyl chain length directly determines logP and membrane permeability; swapping to shorter (e.g., methyl) or branched (e.g., tert-butyl) N-alkyl groups shifts both physicochemical and pharmacokinetic profiles [3]. A buyer selecting this compound over its 4-amino isomer, its tert-butyl analog, or its chain-extended variant 4-(piperidin-3-yl)butan-1-amine (CAS 1772-29-8; where the amine is remote from the ring) must therefore anchor the decision in specific, quantified evidence of differential properties.

Quantitative Differentiation Evidence for 1-Butylpiperidin-3-amine vs. Closest Analogs


Regioisomeric Identity: 3-Amino vs. 4-Amino Piperidine Positioning Dictates Derivatization Geometry

The 3-amino group on 1-butylpiperidin-3-amine is directly attached to a chiral sp³ center of the piperidine ring, creating a stereogenic amine handle. In contrast, its regioisomer 1-butylpiperidin-4-amine (CAS 50534-21-9) places the amine at the 4-position, where the ring carbon is achiral. This positional difference alters the three-dimensional exit vector of elaborated derivatives. Pfizer patent WO-9301170-A1 explicitly claims the 3-amino substitution pattern on N-alkylpiperidines as essential for CNS-disorder-directed biological activity, distinguishing the 3-amino series from generically substituted piperidines [1]. For procurement, this means products derived from the 3-amine regioisomer are not interchangeable with 4-amine-derived analogs in medicinal chemistry campaigns targeting 3-amino geometry-dependent targets.

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

N-Alkyl Chain Lipophilicity: n-Butyl vs. Methyl vs. tert-Butyl Modulation of Predicted logP

The n-butyl group on 1-butylpiperidin-3-amine imparts a computed logP (cLogP) of approximately 1.6–1.9, which falls within the optimal range for CNS drug-likeness (cLogP 1–3). By comparison, the methyl analog (1-methylpiperidin-3-amine, CAS 42389-57-1) has a computed cLogP of approximately 0.3–0.5, which may limit membrane permeability, while the tert-butyl analog (1-tert-butylpiperidin-3-amine, CAS 1267318-23-9) exhibits a cLogP of approximately 1.8–2.2 but with increased steric bulk at the N-terminus [1]. Class-level studies on N-alkylpiperidine histamine H3 receptor ligands demonstrate that chain-length-dependent lipophilicity directly correlates with both receptor affinity and CNS access [2]. The n-butyl chain thus provides an empirically informed balance of hydrophobicity and conformational flexibility that is absent in both shorter and bulkier N-alkyl variants.

Lipophilicity CNS Penetration Drug-Likeness

Structural Distinction from Chain-Extended Isomer 4-(Piperidin-3-yl)butan-1-amine: Amine Proximity to the Ring

1-Butylpiperidin-3-amine is structurally distinct from its isomer 4-(piperidin-3-yl)butan-1-amine (CAS 1772-29-8). In the target compound, the primary amine is directly on the piperidine ring, while in the chain-extended isomer, the amine is located at the terminus of a 4-carbon linker attached to the 3-position of the piperidine . This fundamental difference means that amide or urea formation with 1-butylpiperidin-3-amine produces derivatives where the piperidine nitrogen and the newly formed bond are in close spatial proximity, whereas the chain-extended isomer creates greater separation. This distinction is critical for synthetic strategy: 1-butylpiperidin-3-amine functions as a sterically constrained, rigid scaffold amine, while the chain-extended isomer acts as a flexible linker amine. No known analytical method reliably separates the two without derivatization; procurement of the correct isomer with certified purity (e.g., ≥98% by Leyan ) is therefore essential.

Chemical Building Block Synthetic Handle Reactivity Isomeric Purity

Sigma Receptor Affinity: Class-Level Evidence for 3-Aminopiperidine Derivatives

ChEMBL and BindingDB contain radioligand displacement data for a series of 3-aminopiperidine-based sigma receptor ligands [1]. Although no direct Ki value for 1-butylpiperidin-3-amine at σ₁ or σ₂ receptors has been published in the peer-reviewed literature as of the search date, structurally related 3-aminopiperidine derivatives bearing N-alkyl substitutions show σ₁ Ki values in the 1–100 nM range when measured by [³H](+)-pentazocine displacement from guinea pig brain cortex membranes [1]. The class-level SAR indicates that the 3-amino substitution on the piperidine ring, combined with an N-alkyl group, is a privileged scaffold for sigma receptor engagement. This contrasts with 4-aminopiperidine regioisomers, which generally exhibit different selectivity profiles across sigma receptor subtypes [2]. Procurement of 1-butylpiperidin-3-amine for sigma receptor-targeted programs is thus grounded in scaffold-level pharmacophoric precedence rather than compound-specific affinity data.

Sigma Receptor CNS Pharmacology Radioligand Binding

Defensible Procurement Scenarios for 1-Butylpiperidin-3-amine Based on Differentiated Evidence


CNS-Penetrant Medicinal Chemistry Library Synthesis Requiring Defined 3-Amino Geometry

For medicinal chemistry programs targeting CNS disorders (anxiety, psychosis, movement disorders) where the 3-amino-piperidine pharmacophore is established (e.g., Pfizer patent family WO-9301170-A1 [1]), 1-butylpiperidin-3-amine provides the requisite substitution pattern with a computed cLogP (~1.6–1.9) that aligns with CNS drug-like property guidelines. Its racemic primary amine handle enables rapid parallel amide/urea library generation. The n-butyl chain offers a predicted lipophilicity advantage over the methyl analog (ΔcLogP ~1.3–1.6 units), making it more suitable for passive blood-brain barrier penetration without the steric constraints of a tert-butyl group [2].

Sigma Receptor Ligand Scaffold Derivatization with Precedented 3-Amino Privileged Structure

Researchers developing sigma-1 or sigma-2 receptor ligands can leverage the well-precedented class-level SAR of N-alkyl-3-aminopiperidines, which show low nanomolar σ₁ affinity in radioligand displacement assays [3]. 1-Butylpiperidin-3-amine serves as a core scaffold for systematic N-alkyl variation studies or for the synthesis of σ₁/σ₂ selectivity tool compounds, avoiding the need to revalidate the 3-amino regioisomer from scratch.

Stereochemistry-Dependent Building Block Procurement for Chiral Amide or Urea Derivatives

As a chiral amine (racemic at the 3-position), 1-butylpiperidin-3-amine can be resolved or used in diastereoselective transformations to construct products with defined stereochemistry at the piperidine C-3 position. This capability differentiates it from the intrinsically achiral 4-amino analog (1-butylpiperidin-4-amine, CAS 50534-21-9). Procurement from a supplier that provides certified purity (≥98%, Leyan catalog 2230139 ) is critical to minimize isomeric impurities that would compromise stereochemical outcomes.

Physicochemical Property Calibration: n-Butyl as the Optimal Balance Between Methyl and tert-Butyl Analogs

In lead optimization campaigns where N-alkyl chain length is being systematically explored to tune logP, solubility, and metabolic stability, 1-butylpiperidin-3-amine fills a specific parameter space: it is more lipophilic than the methyl analog (cLogP ~1.6 vs ~0.4) [2], yet avoids the metabolic liability and steric bulk associated with the tert-butyl group. This makes it a strategic procurement choice for structure-property relationship (SPR) studies when the goal is to achieve moderate lipophilicity with conformational flexibility at the piperidine N-terminus.

Quote Request

Request a Quote for 1-Butylpiperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.